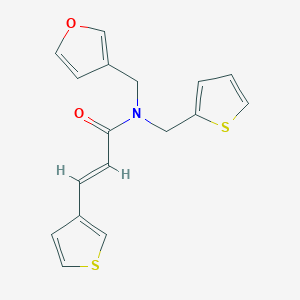

(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-3-thiophen-3-yl-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-17(4-3-14-6-9-21-13-14)18(10-15-5-7-20-12-15)11-16-2-1-8-22-16/h1-9,12-13H,10-11H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYACWCSCWCQO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide is a compound characterized by its unique structural features, including furan and thiophene moieties. Its molecular formula is , with a molecular weight of 329.4 g/mol. The compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and possibly neuropharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds containing furan and thiophene derivatives. For instance, derivatives similar to this compound have shown significant action against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be effective in treating bacterial infections .

Neuropharmacological Effects

Research indicates that compounds with similar structural characteristics may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For example, studies on related acrylamide derivatives have demonstrated anxiolytic-like effects in animal models, suggesting potential applications in anxiety disorders . The mechanism appears to involve modulation of nAChR activity, which could lead to therapeutic benefits in neuropsychiatric conditions.

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. These studies typically measure cell viability using techniques such as MTT assays or flow cytometry. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.

Study 1: Antibacterial Activity

In one notable case study, a series of furan derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with the furan ring significantly inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests that modifications to the furan structure can enhance antibacterial efficacy .

Study 2: Neuropharmacological Assessment

Another study focused on evaluating the anxiolytic potential of related acrylamide compounds in mice. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in elevated plus maze tests at doses as low as 0.1 mg/kg after chronic administration. This points towards a promising avenue for developing new anxiolytic drugs based on this chemical scaffold .

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene derivatives exhibit notable antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli for similar furan derivatives, suggesting that modifications can enhance antibacterial efficacy.

Neuropharmacological Effects

The compound may also serve as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs):

- Anxiolytic Activity : Similar acrylamide derivatives have demonstrated anxiolytic-like effects in animal models. For example, a study found that related compounds reduced anxiety-like behaviors in mice at doses as low as 0.1 mg/kg after chronic administration . This suggests potential applications in treating anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines:

- Cytotoxicity : Results from MTT assays indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a promising candidate for anticancer drug development.

Study 1: Antibacterial Activity Assessment

A series of furan derivatives were synthesized and evaluated for their antibacterial properties. The study concluded that structural modifications significantly influenced antibacterial efficacy, with some derivatives showing MIC values comparable to standard antibiotics.

Study 2: Evaluation of Anxiolytic Potential

In a controlled experiment, related acrylamide compounds were tested for their anxiolytic effects in mice using the elevated plus maze test. The findings indicated that these compounds could effectively reduce anxiety-like behaviors, highlighting their potential for therapeutic use in anxiety disorders .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Thiophen-3-yl at the α-position (vs. thiophen-2-yl in DM497) may alter electronic properties due to differences in sulfur atom orientation .

- Hydrophobic interactions dominate in compounds like S5, which lack hydrogen bonding but exhibit strong enzyme binding via van der Waals forces .

Pharmacological and Biochemical Activities

Enzyme Interactions

- GADD34:PP1 Inhibition: Compound S5 [(E)-3-(thiophen-3-yl)-N-(2,2,2-trichloro-1-(quinolin-8-ylthioureido)ethyl)acrylamide] shows a binding energy of -12.3 kcal/mol with GADD34:PP1, driven by hydrophobic contacts rather than hydrogen bonds .

- Antioxidant Activity : Cinnamyl sulfonamide hydroxamates (e.g., 3a) demonstrate nitric oxide scavenging, a property linked to the acrylamide backbone’s electron-deficient double bond . The target compound’s thiophene rings may augment radical scavenging via sulfur-mediated redox mechanisms.

Antinociceptive Potential

DM497, a simpler analog, reduces nociception in mice by 58% at 10 mg/kg, likely through modulation of TRPV1 or COX pathways . The target compound’s bulkier N-substituents could prolong metabolic stability but may require structural optimization to enhance bioavailability.

Q & A

Basic: What are the standard synthetic routes for (E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the acrylamide backbone via condensation of 3-(thiophen-3-yl)acryloyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine.

- Step 2 : Optimization of reaction conditions (e.g., using triethylamine as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer .

Key Considerations : Solvent polarity and temperature control are critical to avoid polymerization of the acrylamide moiety .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and isomer purity. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.2–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] ≈ 375.08 g/mol for CHNOS).

- IR Spectroscopy : Stretching vibrations for the acrylamide carbonyl (1650–1680 cm) and C=C bonds (1600–1620 cm) confirm functional groups .

Advanced: How can researchers resolve contradictions in reactivity data between this compound and structurally similar acrylamides?

Discrepancies often arise from steric effects of the N-(thiophen-2-ylmethyl) group or electronic modulation by the furan ring. Strategies include:

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare electrophilicity indices and frontier molecular orbitals .

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent) to identify steric vs. electronic contributions .

- X-ray Crystallography : Resolve spatial arrangements influencing reactivity, such as hindered access to the acrylamide’s α,β-unsaturated carbonyl .

Advanced: What experimental designs optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., isomerization) by precise control of residence time and temperature .

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl) to stabilize intermediates and enhance regioselectivity .

- In-line Analytics : Real-time monitoring via UV-Vis or Raman spectroscopy ensures (E)-isomer dominance (>95%) .

Advanced: How does this compound interact with biological targets, and what assays validate its mechanism?

- Mechanistic Insight : The α,β-unsaturated carbonyl undergoes Michael addition with cysteine residues in proteins (e.g., Keap1-Nrf2 pathway), disrupting redox signaling .

- Validation Assays :

Basic: What are the solubility and stability profiles under physiological conditions?

- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<0.1 mM). Co-solvents (e.g., PEG-400) enhance bioavailability .

- Stability : Degrades at pH >8.0 via hydrolysis of the acrylamide bond. Store at -20°C under argon to prevent oxidation of thiophene rings .

Advanced: How can researchers address low reproducibility in biological activity studies?

- Batch Consistency : Ensure synthetic batches are >95% pure (HPLC) and stereochemically uniform (chiral column validation) .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., furan/thiophene hybrids) to identify trends .

Basic: What computational tools predict this compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:

- Bioactivity Scoring : PASS Online predicts anti-inflammatory and anticancer potential (Pa >0.7) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., epoxides from thiophene oxidation) .

- Prodrug Design : Mask the acrylamide group with enzymatically cleavable protectors (e.g., ester linkages) .

- Structure-Activity Relationship (SAR) : Modify thiophene substituents to reduce off-target effects .

Advanced: How does the compound’s electronic structure influence its material science applications?

- Conjugated System : The π-extended framework (furan-thiophene-acrylamide) enables charge transport in organic semiconductors (HOMO ≈ -5.2 eV, LUMO ≈ -2.8 eV) .

- Device Integration : Spin-coating thin films (≈100 nm) for OFETs; anneal at 150°C to enhance crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.